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Compound of Interest

Compound Name: Imidazo[1,2-a]pyridin-3-ylmethanol

Cat. No.: B1339669

An In-depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyridin-3-
ylmethanol

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic framework recognized within
the medicinal chemistry community as a "privileged scaffold."[1][2][3] Its rigid, bicyclic structure
and versatile synthetic accessibility have led to its incorporation into numerous biologically
active molecules, including marketed drugs such as Zolpidem (for insomnia) and Alpidem (an
anxiolytic).[1][2][4] The scaffold's unique electronic properties and ability to engage in various
biological interactions make it a cornerstone for the development of novel therapeutic agents
targeting a wide array of diseases, including cancer, microbial infections, and tuberculosis.[2][4]

This guide focuses on a specific, functionally rich derivative: Imidazo[1,2-a]pyridin-3-
ylmethanol (CAS No: 30489-43-1, Formula: CsHsN20).[5] The introduction of a hydroxymethyl
group at the C-3 position—a site known for its nucleophilicity and importance in biological
activity—creates a versatile building block.[1][6] This functional handle allows for extensive
derivatization, making it an invaluable intermediate for constructing compound libraries for
structure-activity relationship (SAR) studies in drug discovery.

This document provides a comprehensive overview of the core physicochemical properties,
synthesis, spectroscopic characterization, reactivity, and potential applications of Imidazo[1,2-
a]pyridin-3-ylmethanol, designed for researchers, scientists, and professionals in drug
development.
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Chemical Identity and Core Properties

The fundamental structure of Imidazo[1,2-a]pyridin-3-yImethanol consists of a fused
imidazole and pyridine ring system, with a hydroxymethyl substituent at the C-3 position of the
imidazole ring.

Caption: Chemical Structure of Imidazo[1,2-a]pyridin-3-ylmethanol.

Table 1. Chemical Identifiers and Core Properties

Property Value Source
Imidazo[1,2-a]pyridin-3-

IUPAC Name N/A
ylmethanol

CAS Number 30489-43-1 [5]

Molecular Formula CsHsN20 [5]

Molecular Weight 148.16 g/mol [5]

Exact Mass 148.063662883 Da [5]

| Canonical SMILES | C1=CC2=NC=C(N2C=C1)CO |[5] |

Synthesis and Manufacturing

The synthesis of the imidazo[1,2-a]pyridine core is well-established, typically involving the
condensation of a 2-aminopyridine derivative with an a-halocarbonyl compound.[7] For
Imidazo[1,2-a]pyridin-3-ylmethanol, a logical and efficient approach involves the synthesis of
a C-3 functionalized precursor, such as an aldehyde, which can then be selectively reduced.

A robust method for synthesizing the key intermediate, 3-formyl-imidazo[1,2-a]pyridine,
involves the reaction of 2-aminopyridine with an a-bromocinnamaldehyde derivative in a
transition-metal-free annulation reaction.[8] The resulting aldehyde serves as a direct precursor

to the target alcohol.

Caption: Synthetic workflow for Imidazo[1,2-a]pyridin-3-yImethanol.
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Experimental Protocol: Two-Step Synthesis

Expertise & Causality: This two-step protocol is chosen for its efficiency and high functional
group tolerance. The initial annulation directly installs the required carbon framework at the
C-3 position.[8] The subsequent reduction with sodium borohydride (NaBHa4) is a mild and
highly selective method for converting aldehydes to primary alcohols without affecting the
heterocyclic core, making it a trustworthy and standard procedure in organic synthesis.

Step 1: Synthesis of 3-Formyl-imidazo[1,2-a]pyridine[8]

To a sealed tube, add a-bromocinnamaldehyde (0.2 mmol, 1.0 equiv) and 2-aminopyridine
(0.2 mmol, 1.0 equiv).

Add dimethylformamide (DMF, 1.5 mL) as the solvent.
Seal the tube and place it in a preheated oil bath at 100 °C.

Stir the reaction under an oxygen atmosphere (1 atm) for 10 hours. Causality: Oxygen acts
as the oxidant in this annulation cascade.

After completion (monitored by TLC), cool the reaction to room temperature.
Add water (5 mL) and extract the product with ethyl acetate (3 x 5 mL).

Combine the organic layers, dry over anhydrous MgSOua, filter, and concentrate under
reduced pressure.

Purify the crude residue by silica gel column chromatography to yield the aldehyde
intermediate.

Step 2: Reduction to Imidazo[1,2-a]pyridin-3-yImethanol

Dissolve the 3-formyl-imidazo[1,2-a]pyridine (1.0 equiv) in methanol in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.

Add sodium borohydride (NaBHa4, 1.1-1.5 equiv) portion-wise, ensuring the temperature
remains below 10 °C. Causality: Portion-wise addition controls the exothermic reaction and
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prevents side reactions.

 After the addition is complete, remove the ice bath and stir the reaction at room temperature
for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

e Quench the reaction by slowly adding water or a saturated solution of ammonium chloride.
e Remove the methanol under reduced pressure.

o Extract the agueous residue with a suitable organic solvent (e.g., ethyl acetate or
dichloromethane).

o Combine the organic extracts, dry over anhydrous NazSOa4, filter, and concentrate to yield
the crude product.

« If necessary, purify by recrystallization or silica gel column chromatography to obtain pure
Imidazo[1,2-a]pyridin-3-ylmethanol.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in
biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME)
profile.

Table 2: Summary of Physicochemical Data
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Property

Melting Point (°C)

Predicted/Experime
ntal Value

Solid at room
temperature. Data
for free base not
available. Related
derivative (o-
Methyl-imidazo[1,2-

Significance in
Source
Drug Development

Indicates purity

and solid-state

stability. Affects [9]
formulation and

A]pyridine-3- dissolution rate.
methanol) melts at
141-142.5 °C.
Governs the ionization
state at physiological
14.08 + 0.10 pH, impacting
pKa (Predicted, acidic - solubility, receptor [5]
OH) binding, and
membrane
permeability.

LogP (Octanol/Water)

0.82660 (Predicted)

Measures lipophilicity.
A value in this range
often correlates with

[5]
good membrane
permeability and oral

absorption.

Aqueous Solubility

Good solubility and
stability noted for
derivatives. The ability
to form an HCI salt
implies solubility in

agueous acid.

Essential for
bioavailability and
formulation. Poor
I . [10][11]
solubility is a major
hurdle in drug

development.

Density (g/cm?3)

1.267 (Predicted)

Relevant for
formulation,
(5]

processing, and

packaging.
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- ) Predicted/Experime
roper
PEY ntal Value

Significance in
Source
Drug Development

Polar Surface Area
(PSA)

37.53 Az

Predicts transport
properties. APSA <

140 Az is often [5]
associated with good

cell permeability.

Hydrogen Bond
Donors

Influences binding
interactions with

biological targets and [5]
affects solubility and

permeability.

Hydrogen Bond

Acceptors

Influences binding
interactions with

biological targets and [5]
affects solubility and

permeability.

| Rotatable Bonds | 1 | A low number of rotatable bonds (<10) is favorable for binding affinity

and oral bioavailability. |[5] |

o Trustworthiness & Self-Validation: The properties listed are cross-validated where possible.

For instance, the low predicted LogP, moderate PSA, and presence of hydrogen bond

donors/acceptors are consistent with a molecule expected to have reasonable aqueous

solubility and membrane permeability, aligning with its potential as a drug scaffold. The ability

to form salts further validates its potential for formulation as a soluble drug substance.[10]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and quality control. While a

complete, published spectrum for this specific molecule is not available, its characteristic

features can be reliably predicted based on extensive data from closely related imidazo[1,2-

a]pyridine derivatives.[7]
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Protocol for Spectroscopic Analysis

o Sample Preparation: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.qg.,
CDCls or DMSO-ds) for NMR analysis. Prepare a KBr pellet or a thin film for IR analysis. Use
a dilute solution in methanol or acetonitrile for MS.

o Data Acquisition:

[¢]

'H NMR: Acquire a spectrum on a 400 MHz or higher spectrometer.

[e]

13C NMR: Acquire a proton-decoupled spectrum on the same instrument.

o

HRMS: Use an ESI-TOF or Orbitrap mass spectrometer in positive ion mode to obtain a
high-resolution mass spectrum.

o

FTIR: Record a spectrum from 4000 to 400 cm~1,

o Data Interpretation (Expected Results):

o 1H NMR (400 MHz, DMSO-de):

0 8.3-7.2 ppm: Multiple signals corresponding to the 4 aromatic protons on the fused
ring system.

0 ~7.5 ppm: A singlet for the C2-H proton of the imidazole ring.

0 ~5.0-5.5 ppm: A triplet or broad singlet for the hydroxyl (-OH) proton, which is
exchangeable with D20.

0 ~4.6 ppm: A doublet for the two methylene (-CHz) protons, coupled to the hydroxyl
proton.

o 13C NMR (100 MHz, DMSO-de):

» 0 145-110 ppm: Signals for the 7 aromatic carbons of the imidazo[1,2-a]pyridine core.

» 0 ~55 ppm: A signal for the methylene carbon (-CH20H).

o HRMS (ESI+):
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» Calculated [M+H]*: 149.0715

» Found: Should be within 5 ppm of the calculated value.

o FTIR (KBr,cm™2):
» ~3300-3100 cm~2: Broad peak characteristic of O-H stretching (alcohol).
» ~3100-3000 cm~1: Aromatic C-H stretching.
» ~1640, 1500 cm~*: C=N and C=C stretching vibrations of the heterocyclic core.[7]

= ~1050 cm~%: C-O stretching of the primary alcohol.

Reactivity and Applications

The chemical reactivity of Imidazo[1,2-a]pyridin-3-ylmethanol is dictated by both the
heterocyclic core and the primary alcohol functional group, making it a highly versatile synthetic
intermediate.

Reactivity of the Scaffold

e C-3 Position: While already substituted, the imidazo[1,2-a]pyridine core is electron-rich,
particularly at C-3, making it susceptible to various C-H functionalization reactions if the
position were unsubstituted.[1][6]

» Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although it is
generally less reactive than benzene. The positions are dictated by the directing effect of the
fused imidazole ring.

Reactivity of the Hydroxymethyl Group

The -CH20H group is a key handle for diversification. It can undergo a range of classic alcohol
transformations:

o Oxidation: Mild oxidation (e.g., with PCC or Dess-Matrtin periodinane) yields the
corresponding 3-formyl-imidazo[1,2-a]pyridine. Stronger oxidation (e.g., with KMnOa or
Jones reagent) can produce the 3-carboxylic acid.
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« Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or carboxylic acids
(under Fischer or Steglich conditions) forms esters. Reaction with alkyl halides under basic
conditions (Williamson ether synthesis) forms ethers.

e Halogenation: Conversion to the corresponding 3-(chloromethyl) or 3-(bromomethyl)
derivative using reagents like SOCI2 or PBrs provides an electrophilic site for subsequent
nucleophilic substitution.

Imidazol[1,2-a]pyridin-3-ylmethanol

Mild Oxidation Strong Oxidation [Esterification Etherification Halogenation
(PCC, DMP) (KMnOs) (RCOCI) (NaH, R-X) (SOClz, PBrs)

\ 4
3-Formyl-imidazo[1,2-a]pyridine . - . . - - - -
(Aldehyde) Imidazo[1,2-a]pyridine-3-carboxylic Acid Ester Derivatives Ether Derivatives 3-(Halomethyl)-imidazo[1,2-a]pyridine

Click to download full resolution via product page

Caption: Key reaction pathways for Imidazo[1,2-a]pyridin-3-ylmethanol.

Applications in Research and Development

The imidazo[1,2-a]pyridine scaffold is a proven pharmacophore.[2] The 3-hydroxymethyl
derivative is an ideal starting point for exploring this chemical space.

o Drug Discovery: This compound serves as a key building block for synthesizing libraries to
screen for various biological activities. Its derivatives are being investigated as kinase
inhibitors (e.g., targeting PDGFR), anticancer agents, and antituberculosis agents.[4][12][13]
The alcohol provides a vector for attaching different chemical moieties to probe the binding
pockets of biological targets and optimize potency, selectivity, and pharmacokinetic
properties.[11]

o Materials Science: The rigid, planar, and electron-rich nature of the imidazo[1,2-a]pyridine
core makes it a candidate for developing organic materials with interesting optical or
electronic properties, such as for use in organic light-emitting diodes (OLEDS).[3]
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Conclusion

Imidazo[1,2-a]pyridin-3-ylmethanol is more than just a simple chemical compound; it is a
strategic tool for innovation in the chemical and pharmaceutical sciences. Its well-defined
physicochemical properties—including favorable lipophilicity and hydrogen bonding capacity—
make it an attractive scaffold for drug design. The presence of the C-3 hydroxymethyl group
provides a reliable synthetic handle for extensive chemical modification, enabling the rapid
generation of diverse molecular libraries. Grounded in robust and validated synthetic protocols,
this building block offers researchers an efficient pathway to explore new chemical space and
develop next-generation therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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